molecular formula C9H10ClF4NO B15340446 2-Fluoro-4-(2,2,2-trifluoro-ethoxy)-benzylamine hydrochloride

2-Fluoro-4-(2,2,2-trifluoro-ethoxy)-benzylamine hydrochloride

Cat. No.: B15340446
M. Wt: 259.63 g/mol
InChI Key: VTCMBFIEZNGANG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is a fluorinated organic compound It is characterized by the presence of both fluoro and trifluoroethoxy groups attached to a benzylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride typically involves multiple steps. One common route starts with the preparation of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile, which is then converted to the benzylamine derivative through reduction reactions. The final step involves the formation of the hydrochloride salt by reacting the benzylamine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group would yield nitroso or nitro derivatives, while reduction of the nitrile would yield the benzylamine .

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzonitrile
  • 1-Bromo-4-(trifluoromethoxy)benzene
  • Fluorinated pyridines

Uniqueness

2-Fluoro-4-(2,2,2-trifluoroethoxy)-benzylamine hydrochloride is unique due to the combination of fluoro and trifluoroethoxy groups, which impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets, making it a versatile tool in various research fields .

Properties

Molecular Formula

C9H10ClF4NO

Molecular Weight

259.63 g/mol

IUPAC Name

[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride

InChI

InChI=1S/C9H9F4NO.ClH/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13;/h1-3H,4-5,14H2;1H

InChI Key

VTCMBFIEZNGANG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)F)CN.Cl

Origin of Product

United States

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